
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a coumarin core, a hydroxy group, and a carbamoyl group linked to a dipropylaminoethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride typically involves multiple stepsThe carbamoyl group is then attached to the coumarin core through a series of reactions involving carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbamoyl group can produce primary amines.
Applications De Recherche Scientifique
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxy group and carbamoyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A carbodiimide used in peptide synthesis and protein crosslinking.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is unique due to its combination of a coumarin core with a dipropylaminoethyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbodiimides may not be suitable .
Propriétés
Numéro CAS |
19225-12-8 |
|---|---|
Formule moléculaire |
C19H27ClN2O4 |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
2-[(4-hydroxy-8-methyl-2-oxochromene-3-carbonyl)amino]ethyl-dipropylazanium;chloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-4-10-21(11-5-2)12-9-20-18(23)15-16(22)14-8-6-7-13(3)17(14)25-19(15)24;/h6-8,22H,4-5,9-12H2,1-3H3,(H,20,23);1H |
Clé InChI |
OFCVNHNQRVQPQW-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH+](CCC)CCNC(=O)C1=C(C2=CC=CC(=C2OC1=O)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



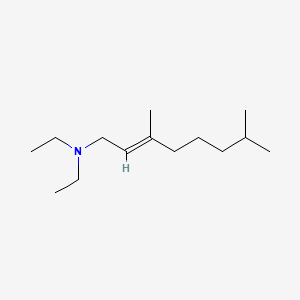


![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
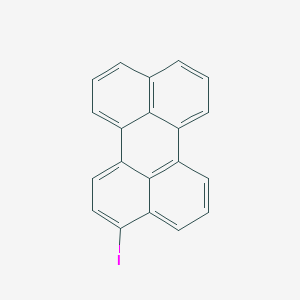
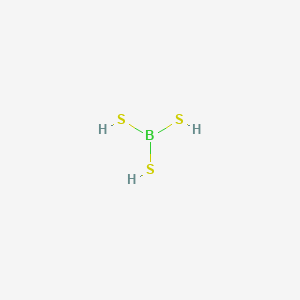

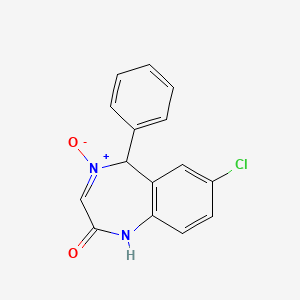
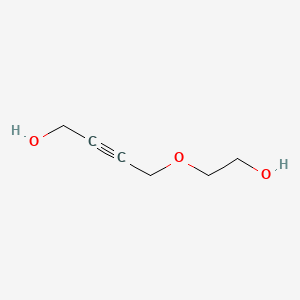
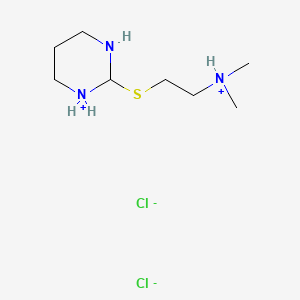
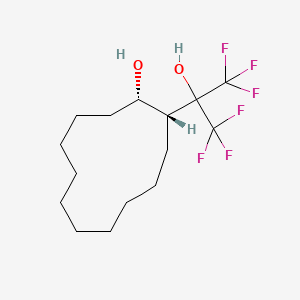
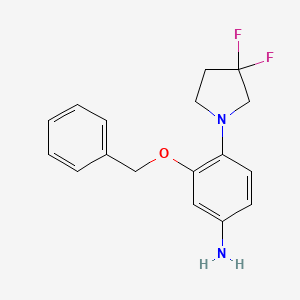
![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)
